molecular formula C13H22O B14390791 1,5-Dimethylspiro[5.5]undecan-3-one CAS No. 88245-97-0

1,5-Dimethylspiro[5.5]undecan-3-one

Katalognummer: B14390791
CAS-Nummer: 88245-97-0
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: SHNGPGXBGMEQFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dimethylspiro[5.5]undecan-3-one is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties. The chirality of this compound arises from the helicity of its spirane skeleton, making it a subject of interest in stereochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethylspiro[5.5]undecan-3-one typically involves the acetalization of 1,1-dimethoxycyclohexane with para-toluenesulfonic acid monohydrate . This method is suitable for preparing the compound from 1,1-dimethoxycyclohexane and involves specific reaction conditions to ensure the formation of the desired spiro structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethylspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spiro compounds. These products are often used as intermediates in further chemical synthesis or as final products in various applications.

Wissenschaftliche Forschungsanwendungen

1,5-Dimethylspiro[5.5]undecan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.

    Biology: The compound’s unique structure makes it a subject of study in stereochemistry and conformational analysis.

    Medicine: Derivatives of this compound are investigated for their potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,5-Dimethylspiro[5.5]undecan-3-one involves its interaction with molecular targets through its unique spiro structure. The helicity of the spirane skeleton allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

1,5-Dimethylspiro[5.5]undecan-3-one can be compared with other similar spiro compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting stereochemical properties, which make it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

88245-97-0

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

1,5-dimethylspiro[5.5]undecan-3-one

InChI

InChI=1S/C13H22O/c1-10-8-12(14)9-11(2)13(10)6-4-3-5-7-13/h10-11H,3-9H2,1-2H3

InChI-Schlüssel

SHNGPGXBGMEQFW-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)CC(C12CCCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.